2-(Trifluoroacetyl)cycloheptane-1,3-dione
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9F3O3 |
|---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroacetyl)cycloheptane-1,3-dione |
InChI |
InChI=1S/C9H9F3O3/c10-9(11,12)8(15)7-5(13)3-1-2-4-6(7)14/h7H,1-4H2 |
InChI Key |
AZZHGJGEJBVVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C(=O)C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
CAS number 1698139-18-2 properties
2-(Trifluoroacetyl)cycloheptane-1,3-dione: A Fluorinated Scaffold for Heterocyclic Synthesis[1]
Part 1: Executive Summary
CAS 1698139-18-2 , chemically identified as This compound , is a specialized fluorinated building block used primarily in the synthesis of fused heterocyclic systems.[1] In the context of modern drug discovery, this compound serves as a critical intermediate for introducing trifluoromethyl (
The incorporation of fluorine, particularly
Part 2: Chemical & Physical Identity
The following table consolidates the core identity parameters for CAS 1698139-18-2.[1][2][3] Researchers should verify these metrics against Certificates of Analysis (CoA) from specific batches due to potential tautomeric variations.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 1698139-18-2 |
| Molecular Formula | |
| Molecular Weight | 222.16 g/mol |
| Structural Class | |
| Physical State | Pale yellow solid or viscous oil (Tautomer-dependent) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[1][3][4] |
| Purity Standard | Typically |
| Key Functional Groups | Trifluoroacetyl ( |
Part 3: Mechanistic Profile & Reactivity
3.1 Tautomeric Equilibrium
Like its five- and six-membered ring analogs, this compound exists in a dynamic equilibrium between its triketo form and its enol forms.[1] The strong electron-withdrawing nature of the trifluoromethyl group stabilizes the enol form via intramolecular hydrogen bonding, making the exocyclic carbonyl highly electrophilic.[1]
3.2 Condensation Pathway (The "Pyrazolic" Route)
The primary utility of this scaffold lies in its condensation with dinucleophiles, such as hydrazines or amidines.[1] The reaction proceeds via a cascade mechanism:[1]
-
Nucleophilic Attack: The primary amine of the hydrazine attacks the exocyclic trifluoroacetyl carbonyl (most electrophilic site).[1]
-
Cyclization: The secondary nitrogen attacks one of the ring carbonyls.[1]
-
Dehydration: Elimination of water aromatizes the newly formed pyrazole ring, resulting in a 3-(trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[
]pyrazole .[1]
3.3 Visualization: Reaction Pathway
The following diagram illustrates the condensation mechanism with hydrazine to form a fused pyrazole system.
Caption: Mechanistic pathway for the conversion of this compound into a fused pyrazole scaffold via condensation with hydrazine.
Part 4: Experimental Application
Protocol: Synthesis of 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[
]pyrazole
Objective: To synthesize a fused pyrazole ring system using CAS 1698139-18-2 as the electrophilic partner.[1][2][5][6][7]
Reagents:
-
Hydrazine Hydrate (1.2 equiv) or Substituted Hydrazine (e.g., Methylhydrazine)[1]
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]
-
Catalyst: Acetic Acid (cat., optional)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of This compound in 5 mL of absolute ethanol in a round-bottom flask.
-
Addition: Cool the solution to 0°C in an ice bath. Dropwise add 1.2 mmol of hydrazine hydrate.[1] Note: The reaction is exothermic.[1]
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (eluent: Hexane/EtOAc) or LC-MS.
-
Workup:
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to obtain the target fused heterocycle.
Expected Outcome:
Formation of a solid or oil product with a distinct
Part 5: Handling & Stability
Storage Conditions:
-
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent slow hydrolysis or polymerization.[1]
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon).[1]
-
Container: Tightly sealed glass vial; avoid metal containers if acidity is suspected.
Safety Profile:
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of vapors.[1]
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[1]
Part 6: References
-
Bidepharm. (n.d.).[1] this compound Product Page. Retrieved from
-
Sigma-Aldrich (Merck). (n.d.).[1] this compound Product Data. Retrieved from
-
PubChem. (n.d.).[1][3] 1,1,1-Trifluoro-2,4-pentanedione (Analogous Chemistry). National Library of Medicine.[1] Retrieved from [1]
-
Sloop, J. C., et al. (2014).[1] Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry. Retrieved from
Sources
- 1. 1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS No. 37287-16-4 | Chemsrc [chemsrc.com]
- 3. N',N'-diethyl-N-quinolin-8-ylpropane-1,3-diamine;ethanol;2-hydroxypropane-1,2,3-tricarboxylic acid | C24H37N3O8 | CID 54599858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Cycloheptanedione 97 1194-18-9 [sigmaaldrich.com]
- 5. CN103483218A - Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine - Google Patents [patents.google.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. CAS:400-60-2, 1,1,1-三氟辛烷-2-酮-毕得医药 [bidepharm.com]
An In-depth Technical Guide to 2-(Trifluoroacetyl)cycloheptane-1,3-dione: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoroacetyl)cycloheptane-1,3-dione, a fluorinated β-dicarbonyl compound of significant interest to the chemical and pharmaceutical research communities. While the formal "discovery" of this specific molecule is not prominently documented in publicly accessible literature, its synthesis and properties can be confidently inferred from established principles of organic chemistry and extensive research on analogous compounds. This guide will detail the logical synthetic pathway, predicted physicochemical properties, and potential applications of this molecule, particularly in the realm of drug development and enzyme inhibition. The strategic incorporation of the trifluoroacetyl group imparts unique electronic characteristics that are highly valuable in the design of bioactive molecules.
Introduction: The Significance of Fluorinated β-Diketones
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When incorporated into a β-diketone scaffold, these effects are amplified. β-Diketones are versatile intermediates in organic synthesis and are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
The trifluoroacetyl group, in particular, is a powerful electron-withdrawing group that can significantly impact the acidity of the dicarbonyl moiety and its ability to chelate metals. This has direct implications for its interaction with biological targets, such as enzymes.[1] this compound, therefore, represents a compelling target for researchers seeking to develop novel therapeutic agents.
Synthesis and Mechanism
The synthesis of this compound follows a well-established synthetic route for the acylation of β-dicarbonyl compounds. The logical and most efficient approach is the Claisen condensation of cycloheptane-1,3-dione with a suitable trifluoroacetylating agent.
Proposed Synthetic Pathway
The reaction proceeds via the acylation of cycloheptane-1,3-dione with trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.
Caption: Proposed synthesis of this compound.
Mechanistic Rationale
-
Enolate Formation: The base abstracts an acidic proton from the α-carbon of cycloheptane-1,3-dione, forming a resonance-stabilized enolate. This step is crucial as it generates the nucleophile required for the subsequent acylation. The choice of a non-nucleophilic base is critical to prevent side reactions with the highly reactive TFAA.
-
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic anhydride.
-
Tetrahedral Intermediate and Elimination: This attack forms a tetrahedral intermediate which subsequently collapses, eliminating a trifluoroacetate anion as a leaving group, to yield the final product, this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of analogous 2-acylcyclohexane-1,3-diones.
-
Reaction Setup: To a solution of cycloheptane-1,3-dione (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as pyridine (1.2 eq).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Physicochemical Properties and Characterization
The physicochemical properties of this compound can be predicted based on its structure and by analogy to similar compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₉F₃O₃ |
| Molecular Weight | 222.16 g/mol |
| Appearance | Likely a colorless to pale yellow solid or oil |
| Solubility | Soluble in most organic solvents (e.g., chloroform, ethyl acetate, acetone) |
| Acidity (pKa) | Expected to be more acidic than cycloheptane-1,3-dione due to the electron-withdrawing trifluoroacetyl group. |
Spectroscopic Characterization (Predicted)
Based on data from analogous compounds, the following spectroscopic features are anticipated:
-
¹H NMR: Resonances corresponding to the methylene protons of the cycloheptane ring. The enolic proton signal would likely be broad and downfield.
-
¹³C NMR: Carbonyl signals for the three carbonyl groups, with the trifluoroacetyl carbonyl appearing at a characteristic chemical shift. The CF₃ group would exhibit a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoroacetyl group.
-
Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=O stretching vibrations of the dione and the trifluoroacetyl group. An O-H stretching band would be present for the enol tautomer.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Tautomerism
A key feature of β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers. The presence of the strongly electron-withdrawing trifluoroacetyl group is expected to significantly favor the enol form, which is stabilized by intramolecular hydrogen bonding.
Caption: Proposed mechanism of enzyme inhibition.
Anticancer and Antimicrobial Activity
Derivatives of cyclic 1,3-diones have demonstrated cytotoxic effects against various cancer cell lines. [2]The introduction of the trifluoroacetyl group could potentially enhance this activity. Furthermore, the β-diketone scaffold is a precursor for the synthesis of various heterocyclic compounds, which are known to possess a wide range of pharmacological properties, including antimicrobial activity.
Conclusion and Future Directions
This compound is a molecule with significant synthetic and medicinal potential. While its discovery is not prominently documented, its synthesis is readily achievable through established chemical methodologies. The presence of the trifluoroacetyl group is anticipated to confer unique and advantageous properties, making it a valuable building block for the development of novel enzyme inhibitors and other therapeutic agents. Further research is warranted to fully elucidate its biological activity and explore its potential in various drug discovery programs. This includes the definitive synthesis and characterization of the compound, followed by a comprehensive screening against a panel of biological targets.
References
- Benchchem. 5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione.
- Khlebnicova, T., Isakova, V. G., & Lakhvich, T. (2008). Synthesis of Novel 2-Perfluoroacylcyclohexane-1,3-diones.
- Benchchem. A Technical Guide to the Synthesis of 2-(Trifluoroacetyl)cyclopentanone.
- ResearchGate. (2021). Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Advanced Acylation Techniques with Trifluoroacetic Anhydride.
-
Carl ROTH. (n.d.). Trifluoroacetic anhydride, CAS No. 407-25-0 | Reagents for Acylation. Retrieved from [Link]
-
LookChem. (n.d.). 2-(Trifluoroacetyl)cycloheptanone. Retrieved from [Link]
- Google Patents. (n.d.). EP0822173A1 - A new process for the manufacture of 1,3-cyclohexanedione.
- Google Patents. (n.d.). US3894082A - Process of making trifluoroacetic acid.
- Google Patents. (n.d.). CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
-
PubChem. (n.d.). Cycloheptane-1,3-dione. Retrieved from [Link]
- ResearchGate. (2025, August 10). (PDF)
- PubMed. (2022, August 31). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site.
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-(Trifluoroacetyl)cycloheptane-1,3-dione in Modern Heterocyclic Synthesis
Abstract
This guide provides an in-depth exploration of 2-(Trifluoroacetyl)cycloheptane-1,3-dione, a highly versatile and reactive building block for the synthesis of cycloheptane-fused heterocyclic systems. The presence of a trifluoromethyl group imparts unique electronic properties that significantly influence molecular stability, lipophilicity, and metabolic resistance, making the resulting scaffolds highly valuable in medicinal chemistry and drug development. We will dissect the inherent reactivity of this tri-carbonyl species and provide detailed, field-proven protocols for its application in constructing key heterocyclic cores, including pyrazoles, pyrimidines, and isoxazoles. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced fluorinated synthons for novel molecular design.
Introduction: The Value Proposition of a Unique Building Block
The "escape from flatland" in medicinal chemistry underscores a strategic shift towards three-dimensional molecular architectures to enhance drug-like properties. Fused-ring systems, particularly those incorporating larger, conformationally flexible rings like cycloheptane, offer a pathway to novel chemical space. When combined with the strategic introduction of a trifluoromethyl (CF₃) group—a proven bioisostere for groups like methyl and isopropyl—we unlock scaffolds with potentially superior pharmacokinetic and pharmacodynamic profiles.
This compound emerges as a superior starting material for this purpose. It is a cyclic β-dicarbonyl compound bearing a highly electrophilic trifluoroacetyl moiety. This unique arrangement of three reactive carbonyl groups provides a powerful platform for condensation reactions with a wide array of binucleophiles, enabling direct access to complex, fused heterocyclic systems.
Foundational Principles: Reactivity and Tautomerism
The synthetic utility of this compound is governed by its electronic structure and the dynamic equilibrium between its tautomeric forms.
-
Electrophilic Centers : The molecule possesses three distinct electrophilic carbonyl carbons. The carbon of the trifluoroacetyl group is the most electrophilic, or "hardest," center due to the strong electron-withdrawing effect of the CF₃ group. The two endocyclic ketone groups are comparatively "softer" electrophiles. This differential reactivity is the cornerstone of achieving regioselectivity in synthesis.
-
Keto-Enol Tautomerism : Like other 1,3-dicarbonyl compounds, this reagent exists as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. In solution, the equilibrium typically favors the enol tautomer, which is the primary reactive species in many condensation reactions.[1] The acidity of the enolic proton makes deprotonation facile, generating a nucleophilic enolate that can participate in other reaction classes.
Application Protocols for Heterocyclic Synthesis
The following protocols are designed as robust starting points. Researchers should consider that optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Synthesis of Trifluoromethyl-Substituted Cyclohepta[d]pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classic and highly reliable method for constructing the pyrazole ring, known as the Knorr pyrazole synthesis.[2][3] The reaction proceeds via a condensation-cyclization-dehydration cascade. The use of substituted hydrazines (e.g., phenylhydrazine) introduces the possibility of regioisomers, although the reaction with trifluoromethyl β-diketones often favors a specific isomer due to the differential reactivity of the carbonyl groups.[2]
Protocol 1: Synthesis of 3-(Trifluoromethyl)-3a,4,5,6,7,8-hexahydro-2H-cyclohepta[d]pyrazol-3-one
-
Principle : Condensation of the 1,3-dione moiety with hydrazine hydrate to form a pyrazolone fused to the cycloheptane ring.
-
Materials :
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (or Acetic Acid for catalysis)
-
Glacial Acetic Acid (catalytic amount, if using ethanol as solvent)
-
-
Procedure :
-
To a solution of this compound (e.g., 2.22 g, 10 mmol) in absolute ethanol (40 mL) in a round-bottom flask, add hydrazine hydrate (0.55 g, 11 mmol).
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with magnetic stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure cyclohepta[d]pyrazole derivative.
-
-
Causality and Insights :
-
Solvent Choice : Ethanol is a common choice that facilitates dissolution of reactants and precipitation of the product upon cooling. Using glacial acetic acid as the solvent can accelerate the reaction but may require a more rigorous workup to remove.
-
Regioselectivity : With unsubstituted hydrazine, the initial nucleophilic attack can occur at either of the two ring carbonyls, leading to the same pyrazolone product after tautomerization. When using a substituted hydrazine like phenylhydrazine, the initial attack is expected at the more accessible ring carbonyl, followed by cyclization onto the other ring carbonyl, generally avoiding the highly electrophilic trifluoroacetyl group which is sterically more hindered and electronically deactivated after the initial enamine formation.
-
Synthesis of Trifluoromethyl-Substituted Cyclohepta[d]pyrimidines
The Pinner synthesis and related methodologies provide a robust route to pyrimidines by condensing 1,3-dicarbonyl compounds with amidines, guanidine, or urea.[4][5] This [3+3] type condensation is a cornerstone of pyrimidine chemistry. The reaction mechanism involves a double condensation and subsequent cyclization/dehydration.
Protocol 2: Synthesis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1H-cyclohepta[d]pyrimidin-2-amine
-
Principle : Reaction of the 1,3-dione with guanidine to form a fused aminopyrimidine ring.
-
Materials :
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Absolute Ethanol
-
-
Procedure :
-
Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (e.g., 0.57 g, 25 mmol) in absolute ethanol (50 mL) under an inert atmosphere (N₂ or Ar). Caution : This reaction is exothermic and generates flammable H₂ gas.
-
To the sodium ethoxide solution, add guanidine hydrochloride (1.15 g, 12 mmol) and stir for 20 minutes to form free guanidine.
-
Add this compound (2.22 g, 10 mmol) to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and neutralize carefully with glacial acetic acid or by bubbling CO₂ gas through the solution.
-
Reduce the solvent volume in vacuo. Add water (50 mL) to the residue, which should cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) or recrystallization.
-
-
Causality and Insights :
-
Base : A strong base like sodium ethoxide is required to deprotonate the guanidine hydrochloride to the free base, which is the active nucleophile. An excess is used to drive the reaction equilibrium forward by also forming the enolate of the dione.
-
Reaction Pathway : The reaction is believed to proceed by initial attack of guanidine at one of the ring carbonyls, followed by intramolecular cyclization and dehydration. The trifluoroacetyl group typically does not participate directly in the cyclization but remains as a substituent on the newly formed pyrimidine ring.
-
Synthesis of Trifluoromethyl-Substituted Cyclohepta[d]isoxazoles
Isoxazoles can be synthesized from 1,3-dicarbonyls by condensation with hydroxylamine.[6] This reaction is analogous to the Knorr pyrazole synthesis. The regiochemical outcome depends on which carbonyl is attacked first and which nitrogen atom of the hydroxylamine participates in the initial attack.
Protocol 3: Synthesis of 3-(Trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[d]isoxazole
-
Principle : Condensation of the 1,3-dione with hydroxylamine hydrochloride, leading to a fused isoxazole ring.
-
Materials :
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Pyridine or Sodium Acetate (as a base)
-
Ethanol
-
-
Procedure :
-
In a round-bottom flask, dissolve this compound (2.22 g, 10 mmol) and hydroxylamine hydrochloride (0.83 g, 12 mmol) in ethanol (40 mL).
-
Add pyridine (1.5 mL) or sodium acetate (1.0 g, 12 mmol) to the solution to liberate the free hydroxylamine.
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the resulting crude oil or solid by silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient).
-
-
Causality and Insights :
-
Base : A mild base like pyridine or sodium acetate is sufficient to neutralize the HCl from the hydroxylamine salt, generating the active nucleophile without promoting side reactions.
-
Regioselectivity : The reaction can potentially yield two regioisomers. However, the initial attack of the hydroxylamine's nitrogen is likely to occur at one of the more reactive ring carbonyls. The subsequent cyclization and dehydration leads to the fused isoxazole. The trifluoroacetyl group's high electrophilicity can sometimes direct the initial attack, and careful characterization of the final product is essential to confirm the regiochemical outcome.[7]
-
Data and Characterization
Proper characterization is critical to confirm the structure and purity of the synthesized heterocycles. Below is a table of expected spectroscopic data for the starting material and representative products.
| Compound | Technique | Expected Chemical Shift (δ) / Signal | Assignment & Rationale |
| This compound | ¹H NMR | ~13-15 ppm (broad s, 1H), ~2.5-2.8 ppm (m, 4H), ~1.7-1.9 ppm (m, 6H) | Enolic -OH proton; α-CH₂ groups; Other cycloheptane ring CH₂ groups. |
| ¹³C NMR | ~190-205 ppm, ~175 ppm (q, ²JC-F ≈ 35 Hz), ~118 ppm (q, ¹JC-F ≈ 290 Hz) | Ring C=O; Trifluoroacetyl C=O; -CF₃ group. | |
| ¹⁹F NMR | ~ -76 ppm (s, 3F) | -CF₃ group.[8] | |
| Cyclohepta[d]pyrazole Product | ¹H NMR | ~10-12 ppm (broad s, 1H), ~2.4-2.7 ppm (m, 4H), ~1.6-1.9 ppm (m, 6H) | Pyrazole N-H proton; α-CH₂ groups; Other cycloheptane ring CH₂ groups. |
| ¹³C NMR | ~160 ppm (q, ²JC-F ≈ 36 Hz), ~140-150 ppm, ~120 ppm (q, ¹JC-F ≈ 270 Hz) | C-CF₃ of pyrazole ring; Other pyrazole carbons; -CF₃ group. | |
| ¹⁹F NMR | ~ -60 to -65 ppm (s, 3F) | -CF₃ group attached to an aromatic pyrazole ring. | |
| Cyclohepta[d]pyrimidine Product | ¹H NMR | ~5-6 ppm (broad s, 2H), ~2.5-2.8 ppm (m, 4H), ~1.6-1.9 ppm (m, 6H) | -NH₂ protons; α-CH₂ groups; Other cycloheptane ring CH₂ groups. |
| ¹³C NMR | ~165 ppm, ~158 ppm (q, ²JC-F ≈ 34 Hz), ~118 ppm (q, ¹JC-F ≈ 275 Hz) | Pyrimidine carbons; C-CF₃ of pyrimidine ring; -CF₃ group. | |
| ¹⁹F NMR | ~ -68 to -72 ppm (s, 3F) | -CF₃ group attached to an electron-deficient pyrimidine ring. |
Note: Exact chemical shifts will vary based on solvent and specific substitution patterns. Quartets (q) in ¹³C NMR for carbons near the CF₃ group are due to C-F coupling.
References
- Unified Synthesis of Cycloheptatriene-Fused Hetero-Bicyclo[3.1.1]heptanes by Lewis Acid-Catalyzed Higher-Order [8+3] Cycloadditi. ChemRxiv.
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings . ResearchGate. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds . MDPI. [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities . Heterocyclic Letters. [Link]
-
Synthesis of Novel 2-Perfluoroacylcyclohexane-1,3-diones . ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones . eGrove. [Link]
-
Isoxazole synthesis . Organic Chemistry Portal. [Link]
- Synthesis of pyrimidine deriv
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid . Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. heteroletters.org [heteroletters.org]
- 6. researchgate.net [researchgate.net]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Protocol for trifluoroacetylation of cycloheptane-1,3-dione
Protocol for the Trifluoroacetylation of Cycloheptane-1,3-dione: A Comprehensive Guide to Synthesis, Characterization, and Mechanistic Insights
Abstract
This document provides a detailed protocol for the trifluoroacetylation of cycloheptane-1,3-dione to synthesize 2-(trifluoroacetyl)cycloheptane-1,3-dione. Trifluoroacetylated β-dicarbonyl compounds are valuable synthetic intermediates in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethyl group.[1][2][3] This guide offers a step-by-step methodology, explains the underlying chemical principles, and provides a framework for the characterization of the target compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Significance of Trifluoroacetylation
The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties.[1] In drug development, this modification can enhance metabolic stability, binding affinity, and cell permeability. Trifluoroacetylated β-diketones, in particular, are versatile precursors for the synthesis of various heterocyclic compounds and serve as valuable ligands in coordination chemistry.[4][5]
The trifluoroacetylation of cycloheptane-1,3-dione proceeds via a Claisen condensation reaction.[1][4] This reaction involves the C-acylation of an enolate with an ester. In this protocol, cycloheptane-1,3-dione is deprotonated by a strong base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a trifluoroacetate ester.
Reaction Mechanism and Rationale
The reaction is typically carried out using a base such as sodium methoxide to generate the enolate of cycloheptane-1,3-dione. This enolate then undergoes nucleophilic acyl substitution with an acylating agent like methyl trifluoroacetate. The choice of a non-protic solvent like diethyl ether is crucial to prevent quenching of the enolate and other unwanted side reactions.
Below is a diagram illustrating the generalized mechanism for the Claisen condensation leading to the trifluoroacetylation of a cyclic 1,3-dione.
Caption: Generalized mechanism of trifluoroacetylation via Claisen condensation.
Experimental Protocol
This protocol is adapted from a general procedure for the trifluoroacetylation of cyclic diketones.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cycloheptane-1,3-dione | ≥97% | Various | Store in a cool, dry place. |
| Sodium methoxide | ≥97% | Various | Highly hygroscopic and corrosive. Handle under inert atmosphere. |
| Methyl trifluoroacetate | ≥98% | Various | Volatile and corrosive. Handle in a fume hood. |
| Diethyl ether (anhydrous) | Anhydrous, ≥99.7% | Various | Peroxide formation risk. Use freshly opened or tested solvent. |
| 3 M Sulfuric acid | Reagent grade | Various | Corrosive. Handle with care. |
| Dichloromethane | ACS grade | Various | |
| Anhydrous magnesium sulfate | Laboratory grade | Various | |
| Round-bottom flask (100 mL) | - | - | Oven-dried before use. |
| Magnetic stirrer and stir bar | - | - | |
| Calcium chloride drying tube | - | - | |
| Separatory funnel | - | - | |
| Rotary evaporator | - | - |
Step-by-Step Procedure
The following diagram outlines the key steps of the experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of anhydrous diethyl ether.
-
Base Addition: Slowly add 60 mmol of sodium methoxide to the stirring diethyl ether.
-
Acylating Agent Addition: To this suspension, add 60 mmol of methyl trifluoroacetate dropwise while stirring.
-
Substrate Addition: After 5 minutes, add 60 mmol of cycloheptane-1,3-dione dropwise to the reaction mixture.
-
Reaction: Stir the mixture overnight at room temperature under a calcium chloride drying tube.
-
Solvent Removal: The resulting solution is evaporated to dryness under reduced pressure.
-
Acidic Workup: Dissolve the solid residue in 30 mL of 3 M sulfuric acid.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Safety Precautions
-
Sodium methoxide is highly corrosive and reacts violently with water. Handle in an inert atmosphere (e.g., under nitrogen or argon) and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl trifluoroacetate is volatile and corrosive. All manipulations should be performed in a well-ventilated fume hood.
-
Diethyl ether is extremely flammable and can form explosive peroxides. Use in a fume hood away from ignition sources and ensure the solvent is peroxide-free.
-
Sulfuric acid is a strong corrosive. Handle with extreme care, wearing appropriate PPE.
Characterization of this compound
The synthesized product can be characterized using various spectroscopic techniques. The following table provides expected spectroscopic data based on analogous compounds.[1]
| Technique | Expected Observations |
| ¹H NMR | Multiplets corresponding to the methylene protons of the cycloheptane ring. The integration should correspond to the number of protons in the ring. A broad singlet in the downfield region (around 13 ppm) may be observed for the enolic proton.[6] |
| ¹³C NMR | Signals for the carbonyl carbons of the dione and the trifluoroacetyl group. A quartet for the trifluoromethyl carbon due to coupling with fluorine atoms (¹J C-F). A quartet for the carbonyl carbon of the trifluoroacetyl group due to two-bond coupling with the fluorine atoms (²J C-F).[1] |
| ¹⁹F NMR | A singlet for the -CF₃ group. The chemical shift can vary depending on the solvent and the tautomeric form present but is typically in the range of -70 to -85 ppm relative to CFCl₃.[7][8] The presence of hydrates can lead to additional signals.[1][9] |
| IR | Strong absorption bands for the C=O stretching of the dione and the trifluoroacetyl group. A broad O-H stretching band if the enol tautomer is present. |
| Mass Spec | The molecular ion peak corresponding to the mass of this compound. |
Tautomerism in Trifluoroacetylated β-Diketones
It is important to note that β-dicarbonyl compounds, including the title compound, exist as a mixture of keto and enol tautomers. The equilibrium between these forms is influenced by factors such as solvent polarity and concentration.[7] The trifluoroacetyl group generally favors the enol form.[10] Spectroscopic analysis will likely show a mixture of tautomers, and in some cases, hydrated forms.[1]
Troubleshooting and Optimization
-
Low Yield:
-
Cause: Incomplete reaction or side reactions.
-
Solution: Ensure all reagents are anhydrous, as water will quench the base. The reaction time can be extended, or the reaction can be gently heated. Purification by column chromatography may be necessary to remove impurities.
-
-
Incomplete Reaction:
-
Cause: Insufficient base or inactive reagents.
-
Solution: Use freshly opened or properly stored sodium methoxide. Ensure the stoichiometry of the reagents is correct.
-
-
Formation of Side Products:
-
Cause: Self-condensation of the starting materials or other side reactions.
-
Solution: Maintain a consistent reaction temperature. The order and rate of addition of reagents can also be critical.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and considering the mechanistic and analytical insights, researchers can successfully synthesize and characterize this valuable compound. The unique properties of trifluoroacetylated molecules make them of significant interest in various fields of chemical research and development.
References
- Sloop, J. C. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 2(3), 247-254.
- Nowaczyk, J., et al. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry.
- Ciuculescu, C.-A., et al. (n.d.). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. Semantic Scholar. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyi-6kzx0JBjjIdGrou0Mt-hemZnkH1SWCHFAsCpO5DeyzZiKa_EHh8ssHO19gTOms7NBB7yuScqZdcOMzNlm7mCH62GXO1rosjvrl510eewALe_j0rlL1ZnRb3nCGu3Yxrc-wIR43Df26Pag2d8eu3ZSI6ImoUjXs00KHV-johthEpx9ujE9y5A==
- (2025). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate.
- Kent, S. B. H., et al. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC.
- (n.d.). Reaction of cycloheptatriene derivatives with 1,3-diketones in the presence of Mn(OAc)3. SciSpace.
- (n.d.). 9 - Organic Syntheses Procedure. Organic Syntheses.
- (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. SpringerLink.
- Morita, T., et al. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic Chemistry Portal.
- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry.
- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry.
- (n.d.). Synthesis of Novel 2-Perfluoroacylcyclohexane-1,3-diones. ResearchGate.
- (2025). Chemistry of fluoro-substituted beta-diketones and their derivatives. ResearchGate.
- (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journals.
- Kent, S. B. H., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed.
- (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. PMC.
- Shokova, E. A., et al. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. ResearchGate.
- (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate.
- (n.d.). β-diketones: Important Intermediates for Drug Synthesis. Semantic Scholar.
- (n.d.). 1,1,1-Trifluoroacetylacetone. Wikipedia.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]
- 5. ijpras.com [ijpras.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Side reactions in the synthesis of 2-(Trifluoroacetyl)cycloheptane-1,3-dione
Technical Support Center: Synthesis of 2-(Trifluoroacetyl)cycloheptane-1,3-dione
Case ID: #TFA-CHD-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Overview
Welcome to the technical support hub for the trifluoroacetylation of cycloheptane-1,3-dione. This transformation is theoretically a straightforward Claisen condensation, but in practice, it is plagued by competing pathways driven by the unique electronics of the trifluoromethyl group and the ambident nucleophilicity of the 1,3-dione enolate.
The Core Challenge: The reaction is a battle between C-acylation (thermodynamic product) and O-acylation (kinetic product), further complicated by the high susceptibility of the product to hydration and ring cleavage .
Target Reaction:
-
Substrate: Cycloheptane-1,3-dione
-
Reagent: Trifluoroacetic anhydride (TFAA) or N-trifluoroacetylimidazole
-
Product: this compound[1]
Diagnostic Troubleshooting Guide (FAQ)
Issue 1: "I am isolating the O-acylated enol ester instead of the C-acylated triketone."
Diagnosis: This is the most common failure mode. The 1,3-dione enolate is an ambident nucleophile. The oxygen atom is the "harder" nucleophilic center and reacts faster with "hard" electrophiles like trifluoroacetic anhydride (TFAA), especially in polar aprotic solvents or when using hard bases (e.g., NaH, TEA).
The Fix (The Cyanide Effect): Switch to a catalytic rearrangement protocol. O-acylation is often reversible or can be rearranged to the C-acyl product.
-
Protocol Adjustment: Add a source of cyanide ions (e.g., acetone cyanohydrin or KCN/18-crown-6) or use 4-dimethylaminopyridine (DMAP). These nucleophiles attack the O-acyl carbonyl, forming a reactive intermediate that transfers the acyl group to the carbon (C-acylation).
-
Alternative Reagent: Use N-trifluoroacetylimidazole . The imidazole leaving group is "softer" than the carboxylate leaving group of the anhydride, favoring orbital-controlled attack at the softer Carbon center of the enolate [1].
Issue 2: "My product yield is low, and I see linear byproducts."
Diagnosis: You are likely experiencing Retro-Claisen Ring Cleavage . The trifluoroacetyl group is strongly electron-withdrawing, making the ring carbonyls highly electrophilic. If hydroxide or strong alkoxides are present (or generated via hydrolysis), they can attack the ring carbonyl, leading to ring opening.
The Fix:
-
Strict Anhydrous Conditions: Ensure all solvents are dried over molecular sieves. Moisture generates TFA (acid) or hydroxide (if base is present), both of which can catalyze cleavage.
-
Base Selection: Avoid hydroxide bases. Use non-nucleophilic bases like Lithium Diisopropylamide (LDA) at low temperatures (-78°C) or moderate bases like Triethylamine (TEA) only if accompanied by a Lewis acid (e.g., MgCl2) to stabilize the C-acylated enolate via chelation [2].
Issue 3: "The NMR spectrum is a mess. I see multiple peaks for the CF3 group and the ring protons."
Diagnosis: This is rarely an impurity; it is Tautomerism and Hydration .
-
Tautomerism: The product exists in equilibrium between the triketo form and multiple enol forms. The enol form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the trifluoroacetyl carbonyl.
-
Hydration: The electron-deficient trifluoroacetyl carbonyl avidly absorbs water from the air to form a gem-diol (hydrate). This shifts the NMR peaks significantly [3].
The Fix:
-
Verification: Run the NMR in a non-polar solvent like CDCl3 (favors enol) and then in DMSO-d6 (disrupts H-bonding). If the peaks shift and coalesce, it is tautomerism.
-
Dehydration: Store the compound in a desiccator. If the hydrate is formed, reflux in toluene with a Dean-Stark trap to remove water before use.
Mechanistic Visualization
The following diagram illustrates the competing pathways: the kinetic O-acylation, the thermodynamic C-acylation, and the destructive ring cleavage.
Caption: Pathway map showing the competition between kinetic O-acylation and thermodynamic C-acylation, along with hydration and ring-opening risks.
Optimized Experimental Protocol
This protocol utilizes N-trifluoroacetylimidazole to maximize C-selectivity and minimize ring cleavage.
Reagents:
-
Cycloheptane-1,3-dione (1.0 equiv)
-
Trifluoroacetic anhydride (1.1 equiv)
-
Imidazole (2.5 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation of Acylating Agent (In Situ):
-
In a flame-dried flask under Argon, dissolve imidazole (2.5 equiv) in anhydrous DCM.
-
Cool to 0°C.[2]
-
Add Trifluoroacetic anhydride (1.1 equiv) dropwise. Note: A white precipitate of imidazolium trifluoroacetate will form.
-
Stir for 30 minutes at 0°C to ensure formation of N-trifluoroacetylimidazole.
-
-
Coupling:
-
Add Cycloheptane-1,3-dione (1.0 equiv) to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Checkpoint: Monitor by TLC. The O-acyl intermediate (if formed) usually runs higher (less polar) than the C-acyl product.
-
-
Workup (Critical for Stability):
-
Dilute with DCM.
-
Wash with cold 1M HCl (to remove imidazole and protonate the product).
-
Wash with brine.
-
Dry over Na2SO4 and concentrate in vacuo at a temperature below 40°C (to prevent decomposition).
-
-
Purification:
-
If necessary, purify via flash chromatography on silica gel acidified with 1% acetic acid (to prevent streaking of the enol).
-
Quantitative Data: Solvent Effects on Tautomerism
The ratio of Enol vs. Keto forms is heavily solvent-dependent, affecting NMR interpretation.
| Solvent | Dominant Species | Key NMR Feature (1H) |
| CDCl3 | Enol (>95%) | Sharp singlet at δ ~13-15 ppm (OH...O=C H-bond) |
| DMSO-d6 | Mixture | Broad/missing OH peak; splitting of CH2 signals |
| D2O | Hydrate | Loss of enol peak; appearance of hydrate OH (broad) |
References
-
Sloop, J. C., et al. (2014).[1] "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings." American Journal of Organic Chemistry, 4(1), 1-10.[1] Link
-
Mao, L., et al. (2022). "Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners." Molecules, 27(17), 5609. Link
-
Linderman, R. J., et al. (1989). "Regioselective C-Acylation of 1,3-Diones." Journal of Organic Chemistry, 54(3), 661-668. Link
Sources
Technical Support Center: Synthesis of 7-Membered Ring β-Diketones
Welcome to the technical support center for the synthesis of cycloheptane-1,3-diones and related 7-membered ring β-diketones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by the formation of medium-sized rings. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental failures, and provide validated strategies for success.
Introduction: The "Medium Ring" Problem
The synthesis of 7-membered rings represents a significant step up in difficulty from their 5- and 6-membered counterparts. The challenges are rooted in fundamental thermodynamics and kinetics. Forming these "medium rings" (7-12 atoms) requires overcoming significant entropic penalties—the long, flexible acyclic precursor has many more available conformations than the constrained cyclic product. Furthermore, transannular strain (non-bonding interactions across the ring) and torsional strain can destabilize the transition states leading to cyclization.[1][2]
This guide provides a structured approach to overcoming these hurdles, presented in a question-and-answer format to directly address the issues you are likely to encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is my intramolecular cyclization to form a 7-membered ring failing, while the same reaction works perfectly for a 6-membered ring?
A1: This is the classic manifestation of the thermodynamic and kinetic challenges in medium ring synthesis.
-
Entropic Cost: The primary obstacle is the high entropic barrier. To bring the two reactive ends of a long, flexible precursor together for cyclization, a significant loss of conformational freedom is required. This entropic cost is much lower for the shorter chains that form 5- and 6-membered rings.
-
Transannular Strain: In the transition state for cyclization, atoms on opposite sides of the forming ring can clash, introducing enthalpic strain that is absent in smaller rings.
-
Competitive Reactions: Because intramolecular cyclization is slow, competitive intermolecular reactions (dimerization, polymerization) often become the dominant pathways, especially at higher concentrations.
To favor the desired intramolecular reaction, the principle of high dilution is critical. By performing the reaction at very low concentrations (typically <0.01 M), you decrease the probability of two different molecules finding each other, thus favoring the intramolecular pathway.
Q2: I'm attempting a Dieckmann condensation to form a cycloheptanedione precursor, but my yields are consistently low. What are the most common failure points?
A2: The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a powerful tool but requires careful optimization for 7-membered rings.[3][4]
Common Failure Points & Solutions:
-
Reaction Reversibility: The final step before workup—the deprotonation of the newly formed β-keto ester—is what drives the reaction to completion.[5][6] If the product lacks an acidic α-proton between the two carbonyls, the equilibrium can easily shift back to the starting material.
-
Solution: Ensure your substrate design allows for an enolizable proton in the product. Use at least one full equivalent of a strong, non-nucleophilic base (e.g., NaH, KHMDS) to irreversibly form the product enolate. Do not use catalytic base.
-
-
Incorrect Base: Using a nucleophilic base like sodium ethoxide when your diester is, for example, a dimethyl ester can lead to transesterification, creating a mixture of products and complicating purification.
-
Solution: Match the alkoxide base to the ester's alcohol group (e.g., sodium methoxide for methyl esters). Alternatively, use a non-nucleophilic hydride base like NaH or a hindered amide base like LHMDS.
-
-
Concentration: As discussed in Q1, at standard concentrations (0.1-1 M), intermolecular Claisen condensation will outcompete the Dieckmann cyclization.
-
Solution: Employ high-dilution conditions. A syringe pump for the slow addition of the substrate to a refluxing solution of the base is a standard and effective technique.
-
Below is a logic diagram for troubleshooting this specific reaction.
Sources
- 1. The synthesis of seven- and eight-membered rings by radical strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Synthesis of Seven- Membered Carbocyclic Rings via a Sequential Oxyanionic 5-Exo Dig Cyclization/Claisen Rearrangement Process. Total Synthesis of (−)-Frondosin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scalable Synthesis of 2-(Trifluoroacetyl)cycloheptane-1,3-dione
An advanced technical support guide for the scalable synthesis of 2-(Trifluoroacetyl)cycloheptane-1,3-dione, designed for chemical researchers and drug development professionals.
Welcome to the technical support center for the synthesis of this compound. This guide is structured to provide both high-level insights and granular, actionable advice for overcoming common challenges in the laboratory. As Senior Application Scientists, our goal is to explain not just the how, but the why, ensuring your synthesis is both successful and scalable.
The target molecule, a trifluoromethylated β-dicarbonyl, is a valuable building block in medicinal chemistry, notably as an analogue to Nitisinone, a drug used to treat hereditary tyrosinemia type 1[1][2]. Its synthesis, while conceptually straightforward via a Claisen condensation, presents several practical challenges that can impact yield, purity, and scalability.
Core Synthesis Overview: The Acyl-Claisen Condensation
The most common and scalable route to this compound is an acyl-Claisen condensation. This reaction involves the C-acylation of the enolate of cycloheptane-1,3-dione with a trifluoroacetylating agent, typically ethyl trifluoroacetate[3].
The fundamental transformation is outlined below:
The reaction hinges on the formation of a stable enolate from the starting diketone, which then acts as a nucleophile. The choice of base and solvent is critical for success, as is the subsequent workup and purification strategy.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues. For a deeper dive, follow the links to the detailed troubleshooting guides.
Q1: My reaction yield is very low (<30%) or I've recovered only starting material. What's the most likely cause? A: The most common culprits are insufficient deprotonation of the cycloheptane-1,3-dione or premature quenching of the base. This is almost always due to the presence of moisture in the reagents or solvent, or a base that is not strong enough to drive the reaction equilibrium forward. ➤ See Troubleshooting Guide 1: Low or No Product Conversion.
Q2: I've isolated a product, but the NMR spectrum is complex and doesn't match the expected tri-ketone structure. What could it be? A: You are likely observing the hydrated form of the product. The highly electron-withdrawing trifluoroacetyl group makes the central carbonyl carbon very electrophilic and susceptible to nucleophilic attack by water during workup, forming a stable gem-diol (hydrate)[4][5]. This often exists in equilibrium with the desired tri-ketone and its enol tautomer. ➤ See Troubleshooting Guide 2: Product Characterization and Hydrate Formation.
Q3: The reaction seems to work, but I'm getting a significant amount of a greasy, hard-to-purify side product. What is it? A: This could be the result of O-acylation instead of the desired C-acylation, or self-condensation of the starting diketone[6]. O-acylation is kinetically favored under certain conditions and can be a significant competing pathway. ➤ See Troubleshooting Guide 3: Managing O- vs. C-Acylation Side Reactions.
Q4: How do I effectively purify the final product on a large scale? Column chromatography is not ideal. A: The product is acidic due to the β-dicarbonyl motif. This allows for an extractive purification strategy. The crude product can be dissolved in an organic solvent and extracted into a basic aqueous solution (e.g., 1M NaOH). The aqueous layer is then washed, re-acidified, and the purified product is extracted back into an organic solvent[7]. An alternative method involves forming an insoluble copper(II) chelate, which can be filtered and then decomposed to recover the pure product[8]. ➤ See Experimental Protocol 2: Purification via Acid-Base Extraction.
In-Depth Troubleshooting Guides
Guide 1: Low or No Product Conversion
Low yields are often traced back to fundamental reaction setup and conditions. The Claisen condensation is an equilibrium-driven process; to achieve high conversion, the equilibrium must be shifted towards the products[6].
Key Considerations:
-
Base Selection: Sodium hydride (NaH) is a common choice as it forms the sodium enolate and hydrogen gas, which escapes and drives the reaction forward. However, it requires elevated temperatures. For milder conditions, consider magnesium-based reagents like magnesium ethoxide, which can chelate to the diketone and promote C-acylation[9].
-
Solvent Choice: Tetrahydrofuran (THF) is an excellent polar aprotic solvent for this reaction. Toluene can be used for higher temperature reactions with NaH. Protic solvents like ethanol should only be used with their corresponding alkoxide base (e.g., NaOEt in EtOH) to avoid transesterification.
| Parameter | Recommendation & Rationale |
| Base | NaH (60% in mineral oil): Effective and drives equilibrium. Requires heating and careful handling. |
| Mg(OEt)₂: Promotes C-acylation through chelation. Can be prepared in situ. | |
| LDA: Very strong, non-nucleophilic base for irreversible deprotonation at low temperatures.[6] | |
| Solvent | THF (Anhydrous): Good solubility for reagents, compatible with many bases. Must be thoroughly dried. |
| Toluene (Anhydrous): Higher boiling point, suitable for NaH reactions. | |
| Temperature | Dependent on base. -78 °C to 0 °C for LDA. 50 °C to reflux for NaH or Mg(OEt)₂. |
Guide 2: Product Characterization and Hydrate Formation
The trifluoroacetyl group significantly increases the electrophilicity of the adjacent carbonyl. During aqueous workup, water can add to this carbonyl to form a thermodynamically stable gem-diol hydrate[4][5].
-
Identification: The hydrate can be identified by ¹H NMR, where it will show a characteristic singlet for the methine proton and broad signals for the hydroxyl protons. In ¹⁹F NMR, the hydrate typically appears at a different chemical shift than the tri-keto or enol form (e.g., -82.9 ppm for a similar cyclohexanedione hydrate vs. -76.3 ppm for the enol)[4].
-
Mitigation: To minimize hydrate formation, use brine for washes to reduce water activity and thoroughly dry the organic extracts with a drying agent like anhydrous MgSO₄ or Na₂SO₄.
-
Removal: The hydrate can often be removed by dissolving the product in a dry solvent (like dichloromethane) and allowing it to stand over anhydrous sodium sulfate, or by azeotropic distillation with toluene under reduced pressure. For analytical purposes, the equilibrium can be shifted back to the tri-ketone form by preparing NMR samples in a dry, aprotic solvent like acetone-d₆.
Guide 3: Managing O- vs. C-Acylation Side Reactions
The enolate of cycloheptane-1,3-dione is an ambident nucleophile, meaning it can react at either the central carbon (C-acylation, desired) or the oxygen atom (O-acylation, undesired).
-
Thermodynamic vs. Kinetic Control: C-acylation is the thermodynamically favored pathway, leading to a more stable product. O-acylation is often kinetically favored, especially at low temperatures with counterions that readily dissociate (like Li⁺).
-
Promoting C-Acylation:
-
Use Chelating Cations: Divalent cations like Mg²⁺ are highly effective. The magnesium ion can chelate between the two carbonyl oxygens of the enolate, increasing the electron density on the central carbon and sterically hindering the oxygen atoms, thereby promoting C-acylation[9][10].
-
Higher Temperatures: Running the reaction at higher temperatures allows the kinetically formed O-acylated product to revert to the enolate and eventually form the more stable C-acylated product.
-
Solvent Choice: Less polar solvents can favor C-acylation by promoting tighter ion pairing.
-
Experimental Protocols
Protocol 1: Scalable Synthesis using Magnesium Ethoxide
This protocol is adapted from methodologies favoring C-acylation and offers good scalability.
-
Apparatus Setup: Under a nitrogen atmosphere, equip a flame-dried, three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Magnesium Enolate Formation:
-
Add magnesium turnings (1.1 eq) and a catalytic amount of iodine to anhydrous ethanol (2.5 mL per gram of Mg) in the flask.
-
Heat the mixture gently to initiate the reaction. Once started, the reaction should be self-sustaining. Allow it to proceed until all the magnesium has reacted to form magnesium ethoxide.
-
Distill off the excess ethanol, then add anhydrous toluene to the flask.
-
-
Reaction:
-
Dissolve cycloheptane-1,3-dione (1.0 eq) in anhydrous toluene and add it dropwise to the magnesium ethoxide suspension at room temperature.
-
Heat the mixture to 80 °C and stir for 1 hour to ensure complete enolate formation.
-
Add ethyl trifluoroacetate (1.2 eq) dropwise via the dropping funnel over 30 minutes.
-
Maintain the reaction at 80 °C for 4-6 hours, monitoring by TLC or HPLC for the disappearance of the starting diketone.
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 2M HCl (aq) until the pH is ~1-2.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification via Acid-Base Extraction
This method is highly effective for removing non-acidic impurities on a large scale.
-
Dissolution: Dissolve the crude product from Protocol 1 in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basic Extraction: Transfer the solution to a separatory funnel and extract with 1M Sodium Hydroxide (NaOH) solution (3x). The acidic product will move into the aqueous basic layer as its sodium salt.
-
Aqueous Wash: Combine the basic aqueous extracts and wash with a small amount of DCM or ether to remove any remaining neutral organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl to pH 1. The product will precipitate or form an oil.
-
Final Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield the purified this compound.
References
-
Sloop, J. C., Churley, M., Guzman, A., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65. [Link]
-
Pietrzak, M., Wzorek, Z., & Różalski, M. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 86(17), 11625–11635. [Link]
- Google Patents. (2014).
-
ResearchGate. (n.d.). Preparation and Reactivity of Magnesium Enolates. [Link]
-
Knochel, P., et al. (2022). Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene. Angewandte Chemie International Edition, 61(13), e202116223. [Link]
-
ResearchGate. (2019). The Discovery of the Mode of Action of Nitisinone. [Link]
-
ResearchGate. (n.d.). Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(18), 4133. [Link]
-
BioRxiv. (2022). Efforts to Develop a Cost-Effective and Scalable Synthetic Process for Nirmatrelvir. [Link]
-
Gallego-Gamo, A., Pleixats, R., Gimbert-Suriñach, C., et al. (2024). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. Chemistry, 30(18), e202303854. [Link]
-
Wang, X., et al. (2021). Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis. Angewandte Chemie International Edition, 60(29), 16049-16054. [Link]
-
ResearchGate. (n.d.). Plausible mechanism of trifluoroacetylation of 2‐alkylchromones. [Link]
- Google Patents. (2019). US10328029B2 - Pharmaceutical composition.
-
Stuart, B. (2005). Infrared Spectroscopy. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Reeves, J. T., Song, J. J., Tan, Z., et al. (2008). Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation. Journal of Organic Chemistry, 73(23), 9476–9478. [Link]
-
ResearchGate. (n.d.). Cycloaddition Reaction of Mesoionic 4‐Trifluoroacetyl‐1,3‐oxazolium‐5‐olates with Enamines Affording 2‐Trifluoroacetylpyrroles. [Link]
-
Dehghani, M., et al. (2017). Nitisinone: a review. Expert Opinion on Orphan Drugs, 5(2), 145-155. [Link]
-
Kim, J. Y., & Lee, P. H. (2006). Highly Stereoselective Oxidative Esterification of Aldehydes with β-Dicarbonyl Compounds. The Journal of Organic Chemistry, 71(16), 6262–6264. [Link]
-
Wikipedia. (n.d.). 1,1,1-Trifluoroacetylacetone. [Link]
- Google Patents. (2018). CN107857796A - A kind of synthetic method of trifluoroacetyl tripeptides 2.
-
Organic Syntheses. (n.d.). Tropolone. [Link]
-
El-Mowafy, A. M., et al. (2022). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2022(2), M1367. [Link]
-
Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
ResearchGate. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. [Link]
-
Santé et Innovation. (2024). NITISINONE : AN ENDLESS SUCCESS STORY ?. [Link]
-
Organic Syntheses. (n.d.). S-PHENYL DECATHIOATE. [Link]
-
Hatano, M., Matsumura, T., & Ishihara, K. (2005). Highly Alkyl-Selective Addition to Ketones with Magnesium Ate Complexes Derived from Grignard Reagents. Organic Letters, 7(4), 573-576. [Link]
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. [Link]
-
Tam, L. (2022). Towards the efficient and scalable synthesis of fluorinated lead components. University of Southampton, Doctoral Thesis. [Link]
-
Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
European Medicines Agency. (2017). Nitisinone MendeliKABS. [Link]
- Google Patents. (1991). US5041647A - Process for producing trifluoroacetic acid and trifluoroacetyl chloride.
-
Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(9), 1433. [Link]
-
Anker, M. D., et al. (2022). Umpolung of an Aliphatic Ketone to a Magnesium Ketone‐1,2‐diide Complex with Vicinal Dianionic Charge. Angewandte Chemie International Edition, 61(35), e202206497. [Link]
-
OIV. (n.d.). Method for the determination of α-dicarbonyl compounds of wine by gaseous phase chromatography after derivatization by 1,2-diaminobenzene. [Link]
-
ResearchGate. (n.d.). Scheme 1 An example of ketone formation via trifluoroacetylation of a trialkylcyanoborate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. revue-si.univ-setif.dz [revue-si.univ-setif.dz]
- 3. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US10328029B2 - Pharmaceutical composition - Google Patents [patents.google.com]
- 8. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Umpolung of an Aliphatic Ketone to a Magnesium Ketone‐1,2‐diide Complex with Vicinal Dianionic Charge - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-(Trifluoroacetyl)cycloheptane-1,3-dione
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(Trifluoroacetyl)cycloheptane-1,3-dione (TFACHD). It compares this fluorinated
Key Finding: The trifluoroacetyl group (
Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]
| Feature | This compound | 2-Acetylcycloheptane-1,3-dione |
| Formula | ||
| MW | 210.15 Da | 168.20 Da |
| Structure | 7-membered ring w/ exocyclic | 7-membered ring w/ exocyclic |
| Electronic Effect | Strong electron-withdrawing ( | Weak electron-donating ( |
| Dominant Tautomer | Enol (stabilized by intramolecular H-bond) | Enol / Diketo equilibrium |
| Key MS Challenge | Hygroscopic; forms gem-diol hydrates | Stable; minimal hydration |
Experimental Protocols
Protocol A: GC-MS (Electron Impact - EI)
Use this for structural elucidation and library matching.
-
Sample Prep: Dissolve 1 mg of TFACHD in 1 mL anhydrous dichloromethane (
).-
Critical Step: Add 10
L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) if peak tailing occurs due to enol acidity.
-
-
Inlet: Splitless mode at 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.
-
Oven: 60°C (1 min)
20°C/min 280°C. -
Ion Source: 70 eV, 230°C.
-
Self-Validation: Look for the diagnostic m/z 69 peak. If absent, the ionization energy may be too low or the source contaminated.
Protocol B: LC-MS (Electrospray Ionization - ESI)
Use this for metabolic profiling or impurity quantification.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
Ionization: Negative Mode (ESI-) is preferred due to the acidic enol proton.
-
Note: In Positive Mode (ESI+), the [M+H]+ is often suppressed by the electron-withdrawing
.
-
-
Hydration Check: Monitor m/z 228 ([M+H
O]+ or [M+18]) alongside the molecular ion m/z 210 . The ratio serves as a proxy for solvent water content.
Fragmentation Analysis (Mechanism & Pathways)
The fragmentation of TFACHD under Electron Impact (70 eV) is governed by three competing mechanisms:
Pathway A: Trifluoromethyl Dominance ( -Cleavage)
The strong electronegativity of fluorine directs fragmentation toward the side chain.
-
Formation of
(m/z 69): Direct cleavage of the bond adjacent to the fluorinated carbon. This is often the base peak or second most intense peak. -
Formation of
(m/z 97): -cleavage between the ring and the exocyclic carbonyl.
Pathway B: Ring Fragmentation (McLafferty & Loss of CO)
Unlike the cyclohexane analog, the 7-membered cycloheptane ring is conformationally flexible, leading to unique losses.
-
Loss of
(28 Da): Common in cyclic diketones, reducing the ring size. -
Loss of Ethylene (
, 28 Da): Via Retro-Diel-Alder (RDA) type collapse of the enol form. -
Diagnostic Ring Fragment (m/z 113): Loss of the entire trifluoroacetyl group (
) leaves the cycloheptanedione radical cation ( ).
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation tree for TFACHD.
Caption: Primary EI fragmentation pathways for this compound showing the dominance of side-chain cleavage.
Comparative Performance Data
The following table contrasts the mass spectral signatures of the target compound against its direct alternatives.
| Parameter | Target: this compound | Analog: 2-Acetylcycloheptane-1,3-dione | Homolog: 2-(Trifluoroacetyl)cyclohexane-1,3-dione |
| Molecular Ion (M+) | m/z 210 (Weak, <10%) | m/z 168 (Moderate, 20-30%) | m/z 196 (Weak) |
| Base Peak (100%) | m/z 69 ( | m/z 43 ( | m/z 69 ( |
| Diagnostic Ion 1 | m/z 97 ( | m/z 111 ( | m/z 97 ( |
| Diagnostic Ion 2 | m/z 113 (Ring Core) | m/z 126 ( | m/z 99 (Ring Core) |
| Neutral Loss | -97 Da (Trifluoroacetyl) | -42 Da (Ketene) | -97 Da (Trifluoroacetyl) |
| Hydration Susceptibility | High (Forms gem-diol) | Low | High |
Interpretation of Differences
-
Fluorine Effect: The shift from m/z 43 (Acetyl) to m/z 69 (Trifluoromethyl) is the primary identifier. The electron-withdrawing nature of
destabilizes the molecular ion, making M+ weaker in the fluorinated compound compared to the acetyl analog. -
Ring Size Effect: Comparing the cycloheptane (C7) vs. cyclohexane (C6) homologs, the "Ring Core" ion shifts by exactly 14 mass units (m/z 113 vs. m/z 99), corresponding to the extra methylene (
) group.
Implications for Drug Development[8]
Impurity Profiling
In synthesis, TFACHD is often used as a building block for fused heterocycles. The presence of m/z 69 and m/z 97 in a sample stream is a definitive marker for residual starting material, even if the molecular ion is not visible due to in-source fragmentation.
Metabolic Stability
The trifluoroacetyl group is metabolically robust, but the cycloheptane ring is susceptible to oxidative ring opening (P450 metabolism). In metabolite identification (MetID) studies, look for:
-
Shift +16 Da: Hydroxylation of the ring (m/z 226).
-
Shift +34 Da: Hydration of the exocyclic ketone (m/z 244), which may be an artifact or a real metabolite (gem-diol).
References
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
-
Khlebnicova, T., et al. (2020). One-Pot Synthesis of Trifluoromethyl-Substituted Imidazobenz[1,2-d]- and -[1,2-c]isoxazoles. Russian Journal of Organic Chemistry.
-
NIST Mass Spectrometry Data Center. 2,4-Pentanedione, 1,1,1-trifluoro- (Analogous Fragmentation Data). NIST Chemistry WebBook, SRD 69.
-
Lakhvich, F. A., et al. (1989). Cyclic
-diketones: Synthesis and Properties. Russian Chemical Reviews.
HPLC Analysis of 2-(Trifluoroacetyl)cycloheptane-1,3-dione Purity: A Comparative Methodological Guide
Executive Summary
The analysis of 2-(Trifluoroacetyl)cycloheptane-1,3-dione presents a distinct set of chromatographic challenges driven by its structural dynamism. Unlike static analytes, this fluorinated
This guide objectively compares the recommended Acidified Reverse-Phase (RP-HPLC) protocol against common alternatives (Neutral RP-HPLC and GC-MS). It provides a validated workflow designed to collapse tautomeric equilibria into a single, quantifiable peak, ensuring accurate purity assessment for downstream synthesis or biological screening.
Chemical Context & The "Hydration Trap"
To analyze this compound, one must understand the species present in solution. The electron-withdrawing trifluoroacetyl group (
The Equilibrium Challenge: In aqueous mobile phases, the compound exists in a dynamic equilibrium between:
-
The Enol form: Stabilized by intramolecular hydrogen bonding (dominant in organic solvents).
-
The Hydrate (Gem-diol): Formed by water addition to the trifluoroacetyl group (dominant in aqueous buffers).
-
The Anion: Formed if pH > pKa (typically pKa
3-4 for these species).
Failure to control pH and solvent composition results in "peak splitting"—where the interconversion rate between forms matches the chromatographic timescale.
Visualization: Tautomeric & Hydration Equilibria
The following diagram illustrates the structural dynamics that the HPLC method must control.
Figure 1: The dynamic equilibrium of this compound. The recommended method uses low pH to force the Anion
Comparative Methodology Guide
This section evaluates the performance of the recommended protocol against standard alternatives.
Table 1: Performance Matrix of Analytical Techniques
| Feature | Method A: Acidified RP-HPLC (Recommended) | Method B: Neutral RP-HPLC | Method C: GC-MS |
| Principle | Ion-suppression using TFA/Formic Acid. | Standard pH 7.0 buffer. | Volatilization & Electron Impact. |
| Peak Shape | Sharp, Symmetrical. Acid locks the molecule in the neutral protonated form. | Broad/Tailing. Partial ionization leads to mixed retention mechanisms. | Variable. Thermal degradation of the |
| Equilibrium Handling | Fast kinetics relative to flow; collapses to single peak. | Slow kinetics; often results in "saddle" or split peaks. | N/A (Gas phase), but on-column decomposition occurs. |
| LOD/Sensitivity | High (UV @ 280-290nm). | Moderate (Ionization shifts | High (MS), but quantification is unreliable due to breakdown. |
| Suitability | Best for Purity & Quantitation. | Unsuitable for QC. | Good for ID, risky for purity. |
Why Alternatives Fail
-
Neutral HPLC: At pH 7, the compound is partially ionized (pKa
3-4). The anionic species interacts strongly with residual silanols on the column, causing severe tailing. Furthermore, the coexistence of anion and neutral forms leads to non-reproducible retention times. -
GC-MS: While useful for mass identification,
-diketones are thermally labile. The high injection port temperatures ( C+) can induce decarboxylation or cyclization artifacts, falsely lowering the calculated purity.
Recommended Protocol: Acidified RP-HPLC
Objective: Quantify purity with >99.5% precision by suppressing ionization and standardizing hydration.
Reagents & Equipment[1][2]
-
Stationary Phase: C18 (Octadecyl) column, end-capped.
-
Spec:
particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water (
).[1] -
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Instrument Parameters[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature:
(Thermostating is critical to maintain constant tautomeric ratios). -
Injection Volume: 5–10
L. -
Detection Wavelength: 288 nm (Primary), 254 nm (Secondary).
-
Note: The enol form typically absorbs strongly around 280–290 nm due to the conjugated
-system.
-
Gradient Profile
| Time (min) | % Mobile Phase A (Water/TFA) | % Mobile Phase B (ACN/TFA) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Hydrate stabilization) |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | Stop |
Sample Preparation (Critical Step)
To avoid "ghost peaks" from solvent mismatch:
-
Weigh ~5 mg of sample.
-
Dissolve in 100% Acetonitrile (10 mL volumetric flask).
-
Reasoning: Dissolving in water can induce uncontrolled hydration before injection. Dissolving in ACN ensures the sample enters the column in the enol form, then equilibrates rapidly with the acidic aqueous mobile phase on-column.
-
-
Filter through a 0.22
m PTFE filter.
Experimental Validation & Data Interpretation
System Suitability Criteria
Before running unknowns, verify the system using a standard:
-
Tailing Factor (
): Must be . (If , column silanols are active; increase TFA to 0.15% or switch to a newer column). -
Theoretical Plates (
): . -
RSD of Area (n=5):
.
Interpreting the Chromatogram
-
Main Peak: The this compound should elute as a single sharp peak.
-
Impurity 1 (Starting Material): Cycloheptane-1,3-dione.[2] More polar, elutes earlier (lower retention time).
-
Impurity 2 (Hydrolysis): Trifluoroacetic acid (TFA).[3] Elutes near the void volume (
). -
Artifacts: If a small "shoulder" appears on the main peak, it indicates the on-column keto-enol kinetics are too slow. Solution: Increase column temperature to
to accelerate interconversion, merging the shoulder into the main peak.
Workflow Diagram
Figure 2: Step-by-step analytical workflow with troubleshooting loops for peak shape anomalies.
References
-
Sloop, J. C., et al. (2014).[4] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Link
- Context: Establishes the tautomeric nature and hydration propensity of cyclic 2-trifluoroacetyl-1,3-diketones.
-
Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners.... Plants (Basel). Link
- Context: Validates the use of 0.
-
Khlebnicova, T., et al. (2008). Synthesis of Novel 2-Perfluoroacylcyclohexane-1,3-diones. Russian Journal of Organic Chemistry. Link
- Context: Provides synthesis pathways and impurity profiles for perfluoroacyl cycloalkane diones.
-
Reeves, L. W. (1957). Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria. Canadian Journal of Chemistry. Link
- Context: Foundational theory on the solvent dependence of keto-enol equilibria in -diketones.
Sources
- 1. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
A Comparative Guide to the Biological Activity of β-Diketones: Profiling 2-(Trifluoroacetyl)cycloheptane-1,3-dione
Introduction: The Versatile β-Diketone Scaffold
In the landscape of medicinal chemistry and drug development, the β-diketone (or 1,3-diketone) scaffold is a subject of considerable interest. These organic compounds, characterized by two carbonyl groups separated by a methylene group, are not merely synthetic intermediates but are integral to a vast number of biologically active molecules.[1][2] Their significance stems from a unique structural feature: keto-enol tautomerism. This equilibrium between the diketo and a hydrogen-bonded enol form is crucial, as it governs the molecule's physicochemical properties—such as acidity, lipophilicity, and metal-chelating ability—and, consequently, its biological effects.[1]
The enol form, in particular, is associated with potent antioxidant capabilities and the ability to form stable chelate complexes with various metal ions, a property that has been leveraged to create metallodrugs with enhanced therapeutic potential.[2][3] The biological repertoire of β-diketones is broad, encompassing anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[4][5] This guide will delve into the biological activity of this class of compounds, with a specific focus on profiling 2-(Trifluoroacetyl)cycloheptane-1,3-dione and comparing its projected activities against other well-characterized β-diketones.
The Impact of Trifluoroacetylation on Biological Activity
The introduction of fluorine atoms into a drug candidate is a common strategy in medicinal chemistry to enhance its metabolic stability, binding affinity, and bioavailability. The trifluoroacetyl group (-COCF₃), in particular, imparts significant changes to a molecule's electronic properties. The strong electron-withdrawing nature of the trifluoromethyl group can dramatically increase the acidity of the adjacent methylene protons in the β-diketone scaffold.
This enhanced acidity can lead to several downstream effects relevant to biological activity:
-
Enhanced Metal Chelation: A more acidic β-diketone can form more stable complexes with metal ions, which is significant as many metallo-β-diketone complexes show markedly increased cytotoxicity compared to the free ligand.[6]
-
Altered Enzyme Inhibition: The modified electronic and steric profile can change how the molecule interacts with the active sites of target enzymes.
-
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and may enhance its antimicrobial or cytotoxic effects.[3]
While the synthesis of various trifluoroacetylated cyclic ketones has been reported, detailed biological studies on many of these, including this compound, are not yet widespread in public literature.[7] However, based on the known effects of fluorination, we can project a profile of potent biological activity for this compound.
Comparative Analysis: this compound vs. Key β-Diketones
While specific experimental data for this compound is limited, we can create a comparative framework based on its structure and the known activities of other prominent β-diketones.
Anticipated Profile of this compound:
Based on its trifluoroacetylated cyclic structure, it is hypothesized to possess strong antimicrobial and anticancer activities. The trifluoromethyl group is expected to enhance its membrane permeability and its ability to form stable, biologically active metal complexes.
Benchmark Compounds for Comparison:
-
Curcumin: A natural β-diketone from turmeric, curcumin is one of the most extensively studied compounds in this class. It exhibits potent anti-inflammatory and antitumor effects.[8] However, its clinical utility is hampered by its chemical instability and poor bioavailability, issues related to the β-diketone moiety itself.[9]
-
Dibenzoylmethane (DBM): A synthetic β-diketone, DBM has shown promise as a chemopreventive and anticancer agent.[1] Like curcumin, it is a powerful metal chelator.
-
Acetylacetone and its Metal Complexes: As one of the simplest β-diketones, acetylacetone is a foundational ligand in coordination chemistry. Its metal complexes, particularly with ruthenium (Ru), have been investigated as anticancer agents, demonstrating that the choice of metal and ligand can be tuned to achieve selectivity against cancer cells, including cisplatin-resistant lines.[4][10]
Data Summary Table
The following table summarizes the known activities of benchmark β-diketones and the hypothesized activity for this compound.
| Compound/Class | Primary Biological Activity | Key Features & Limitations | Supporting Citations |
| This compound | Hypothesized: Potent antimicrobial & anticancer | Trifluoroacetyl group may enhance lipophilicity and metal chelation. Lack of published experimental data. | [3][7] |
| Curcumin | Anti-inflammatory, Anticancer, Antioxidant | Natural product, extensively studied. Limited by poor stability and bioavailability. | [8][9] |
| Dibenzoylmethane (DBM) | Anticancer, Chemopreventive | Synthetic analogue, potent metal chelator. | [1] |
| β-Diketone Metal Complexes (e.g., Ru, Cu, Zn) | Anticancer, Antimicrobial | Activity is often significantly enhanced upon chelation with a metal ion. Can overcome drug resistance. | [4][6][10] |
| Azoderivatives of β-Diketones | Antimicrobial | Show inhibitory action on bacterial growth by impacting transcription, translation, and inducing oxidative stress. | [5] |
Visualizing the Chemistry and Workflow
To better understand the fundamental structure and the process of evaluating these compounds, the following diagrams are provided.
Keto-Enol Tautomerism of β-Diketones
The biological activity of β-diketones is intrinsically linked to the equilibrium between their diketo and enol forms. The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring, which is crucial for its antioxidant and metal-chelating properties.
Caption: Keto-enol tautomerism in a generic β-diketone.
Experimental Workflow for Biological Activity Screening
A logical workflow is essential for systematically evaluating the biological potential of a novel compound like this compound. This process begins with basic screening and progresses to more complex mechanistic studies.
Sources
- 1. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment [pubblicazioni.unicam.it]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. clyte.tech [clyte.tech]
- 8. atcc.org [atcc.org]
- 9. researchhub.com [researchhub.com]
- 10. researchtweet.com [researchtweet.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
